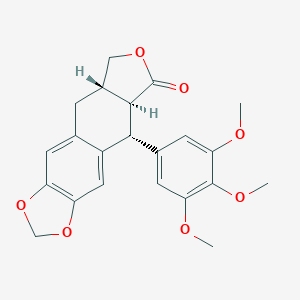

Podophyllotoxin, deoxy isomer

Description

Identification of Primary Botanical Sources

Deoxypodophyllotoxin (B190956) has been identified in several plant families, with notable concentrations found in species belonging to the Apiaceae and Berberidaceae families.

Anthriscus sylvestris, commonly known as cow parsley, is a significant natural source of deoxypodophyllotoxin. oup.comthieme-connect.commdpi.com This widespread plant, found throughout Europe and temperate regions of Asia, accumulates the compound primarily in its roots. thieme-connect.comnih.gov Research has shown that the deoxypodophyllotoxin content in A. sylvestris can vary depending on geographical location, environmental conditions, and the time of year. For instance, studies on field-grown plants revealed the highest concentration in the roots during the second year of growth in March, reaching up to 0.15% by dry weight. acs.org In some cases, dried rhizomes of A. sylvestris have been found to contain as much as 0.39% deoxypodophyllotoxin. acs.org The presence of deoxypodophyllotoxin and its biosynthetic precursors, such as yatein (B1682354), in A. sylvestris underscores its importance as a potential alternative source to the traditionally used and often endangered Podophyllum species. oup.comthieme-connect.com

**Table 1: Deoxypodophyllotoxin Content in *Anthriscus sylvestris***

| Plant Part | Concentration (% dry weight) | Condition | Reference |

|---|---|---|---|

| Roots | 0.15% | Field-grown, second year (March) | acs.org |

| Aerial Parts | 0.03% | Field-grown, second year (March) | acs.org |

| Rhizomes | 0.39% | Dried | acs.org |

| Roots | 0.78% | High altitude (1200m) | acs.org |

Within the lignan (B3055560) biosynthetic pathway of Podophyllum species, deoxypodophyllotoxin serves as a crucial intermediate. researchgate.netresearchgate.net The pathway begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388). Through a series of enzymatic steps, this is converted to matairesinol (B191791) and then to yatein. oup.comresearchgate.net A key step is the cyclization of yatein to form deoxypodophyllotoxin, a reaction catalyzed by deoxypodophyllotoxin synthase. oup.com Deoxypodophyllotoxin then acts as a branch point in the pathway, where it can be hydroxylated to form podophyllotoxin (B1678966). researchgate.net Podophyllum hexandrum, also known as the Himalayan Mayapple, is a well-known source of podophyllotoxin, but its rhizomes also contain deoxypodophyllotoxin. acs.orgcabidigitallibrary.org The demand for podophyllotoxin has put immense pressure on wild populations of P. hexandrum. acs.orgscispace.com

Besides Anthriscus and Podophyllum, other plant species have been identified as sources of deoxypodophyllotoxin, sparking academic and research interest. Dysosma versipellis, a perennial herb endemic to China, is one such plant. d-nb.infotandfonline.com Its rhizomes have been used in traditional medicine and have been found to contain a variety of lignans (B1203133), with deoxypodophyllotoxin being the most abundant, at levels significantly higher than podophyllotoxin. d-nb.infochemfaces.com Specifically, one study noted that the deoxypodophyllotoxin content was 4.2 times that of podophyllotoxin. d-nb.info Other species, such as Juniperus sabina, have also been shown to contain deoxypodophyllotoxin. chemfaces.com

Challenges Associated with Natural Sourcing and Conservation Efforts

The increasing demand for lignans like deoxypodophyllotoxin and its derivatives for pharmaceutical research poses significant challenges to the wild plant populations from which they are sourced.

The primary source for the commercially important lignan podophyllotoxin has traditionally been Podophyllum hexandrum. thieme-connect.comcabidigitallibrary.org The high demand for this compound has led to extensive and often destructive overharvesting of the plant's rhizomes. scispace.comresearchgate.net This practice, combined with the plant's slow growth, long dormancy period, and poor natural regeneration, has resulted in a dramatic decline in wild populations. scispace.commdpi.com Consequently, P. hexandrum is now considered an endangered species in several regions, including India and Pakistan, and is listed on the Convention on International Trade in Endangered Species of Wild Fauna and Flora (CITES). thieme-connect.comacs.orgscispace.com The situation is similar for other medicinal plants like Dysosma versipellis and Podophyllum aurantiocaule, which also face threats from overexploitation and habitat loss. d-nb.infoplantiary.com This has created an urgent need for conservation strategies and the exploration of alternative, more sustainable sources. scispace.comresearchgate.net

Traditional methods for extracting deoxypodophyllotoxin and related lignans from plant materials have several drawbacks. Techniques such as Soxhlet extraction and maceration with organic solvents like methanol (B129727) are commonly used. thieme-connect.comresearchgate.net While effective on a small scale for analytical purposes, these methods are often time-consuming and rely heavily on large volumes of hazardous organic solvents. thieme-connect.comresearchgate.net This not only poses environmental and safety risks but can also be inefficient, resulting in low yields. researchgate.net The quest for more sustainable and economically viable production has led to research into greener extraction techniques, such as supercritical fluid extraction with carbon dioxide and ultrasonic-assisted extraction, which can be more efficient and environmentally friendly. thieme-connect.comnih.govakjournals.com

Structure

3D Structure

Properties

CAS No. |

17187-81-4 |

|---|---|

Molecular Formula |

C22H22O7 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1 |

InChI Key |

ZGLXUQQMLLIKAN-SMHULIPUSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |

Other CAS No. |

17187-81-4 |

Synonyms |

deoxypicropodophyllin deoxypodophyllotoxin deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer isoanthricin isodeoxypodophyllotoxin |

Origin of Product |

United States |

Natural Occurrence and Sustainable Bioproduction Strategies

Advanced Bioproduction and Extraction Methodologies

To meet the global demand for deoxypodophyllotoxin (B190956), researchers are focusing on innovative and sustainable production platforms, including plant cultivation, in vitro cell cultures, and metabolic engineering, coupled with green extraction technologies.

Plant Cultivation and In Vitro Plant Cell Culture Approaches

Deoxypodophyllotoxin is naturally present in a variety of plants, including several species within the genera Podophyllum, Juniperus, Callitris, and Anthriscus. thieme-connect.commdpi.com Anthriscus sylvestris, a common perennial herb, has been identified as a notable source of this compound. thieme-connect.comthieme-connect.com While cultivation of these plants offers a more controlled source than wild harvesting, it is still subject to geographical and environmental variables.

To overcome these limitations, in vitro plant cell culture has emerged as a promising alternative. researchgate.net Callus and suspension cultures of various plants, such as Linum album, have been successfully established for the production of deoxypodophyllotoxin and related lignans (B1203133). nih.gov These systems allow for production in a controlled environment, independent of climate and soil conditions. Furthermore, research has shown that the yield of deoxypodophyllotoxin in these cultures can be significantly enhanced through elicitation, a process that involves stimulating the plant cells with specific molecules to boost the production of secondary metabolites. nih.gov

| Plant Source Examples for Deoxypodophyllotoxin |

| Anthriscus sylvestris (Cow Parsley) |

| Podophyllum species (Mayapple) |

| Linum species (Flax) |

| Juniperus species (Juniper) |

| Callitris species (Cypress Pine) |

| Thujopsis dolabrata |

| Hernandia guianensis |

Biotechnological and Metabolic Engineering for Heterologous Production

A significant leap forward in the sustainable production of deoxypodophyllotoxin involves biotechnological approaches, specifically metabolic engineering in heterologous host systems. nih.gov This strategy entails the transfer of the biosynthetic pathway genes from the native plant into a more easily manageable organism, such as a model plant or microbe. nih.gov

Nicotiana benthamiana, a species of tobacco, has been successfully utilized as a "plant factory" for producing deoxypodophyllotoxin. nih.gov Through a process called transient expression, scientists can introduce the necessary genes from the deoxypodophyllotoxin pathway into the leaves of N. benthamiana. nih.govgoogle.com This method has proven effective for the heterologous production of complex plant-derived molecules. nih.gov Studies have demonstrated that co-expressing the biosynthetic pathway genes can lead to the accumulation of significant amounts of deoxypodophyllotoxin in the plant's leaves. nih.govacs.org For instance, one study reported the accumulation of up to 4.3 mg/g dry plant weight of deoxypodophyllotoxin in tobacco leaves after transiently expressing 16 genes from the mayapple. nih.gov Another study achieved levels of 35 mg/g dry weight by co-expressing a single lignin-associated transcription factor with the pathway genes. nih.govacs.org

Reconstructing the entire multi-step biosynthetic pathway of deoxypodophyllotoxin in a heterologous host like Escherichia coli or yeast presents a considerable challenge. nih.govuni-duesseldorf.de Success hinges on several key strategies:

Gene Discovery: Identifying and characterizing all the enzymes involved in the pathway from the original plant source. nih.gov

Functional Expression: Ensuring that the plant enzymes, particularly complex ones like cytochrome P450s, are correctly folded and active in the microbial host. uni-duesseldorf.de

Metabolic Optimization: Engineering the host's metabolism to ensure a sufficient supply of precursor molecules and to balance the expression of the introduced genes to maximize product yield. nih.gov

Researchers have made significant progress in this area, successfully reconstituting the pathway in E. coli to produce deoxypodophyllotoxin from precursor molecules. nih.govuni-duesseldorf.de

Expression in Model Organisms (e.g., Nicotiana benthamiana)

Sustainable Extraction Technologies (e.g., Supercritical Carbon Dioxide Extraction)

The final step in obtaining pure deoxypodophyllotoxin is extraction from the biomass, whether it be plant material or cell cultures. Traditional extraction methods often rely on organic solvents, which can be harmful to the environment. sorbonne-universite.fr

Supercritical Carbon Dioxide (scCO₂) extraction offers a green and sustainable alternative. sorbonne-universite.frnih.gov In this method, carbon dioxide is brought to a supercritical state, where it possesses the properties of both a liquid and a gas, making it an excellent solvent. nih.gov The selectivity of scCO₂ can be precisely controlled by altering the temperature and pressure, allowing for the targeted extraction of deoxypodophyllotoxin. sorbonne-universite.fr

Advantages of Supercritical CO₂ Extraction

| Feature | Description |

|---|---|

| Sustainability | Uses non-toxic, non-flammable, and recyclable CO₂, reducing environmental impact. sorbonne-universite.fr |

| Purity | Yields a final product free of residual toxic solvents. sorbonne-universite.fr |

| Efficiency | Can achieve extraction yields of 75-80%, comparable to traditional methods like Soxhlet extraction. thieme-connect.comnih.gov |

Studies have successfully demonstrated the use of scCO₂ to extract deoxypodophyllotoxin from the roots of Anthriscus sylvestris with high purity, confirming its viability as a sustainable industrial-scale extraction method. thieme-connect.comnih.gov

Biosynthesis and Enzymatic Pathway Elucidation

Characterization of Deoxypodophyllotoxin (B190956) Synthase (DPS)

Deoxypodophyllotoxin Synthase (DPS) is the pivotal enzyme responsible for constructing the fused tetracyclic lignan (B3055560) core in the biosynthesis of podophyllotoxin (B1678966). pnas.orgnih.gov It catalyzes a chemically challenging, regio- and stereospecific oxidative cyclization of the dibenzylbutyrolactone lignan, (-)-yatein, to form deoxypodophyllotoxin. researchgate.netfrontiersin.org This C-C bond formation is a key step that establishes the core four-fused ring structure (rings A-D) and creates the final of three consecutive chiral centers. pnas.orgnih.gov First identified from the mayapple plant (Podophyllum hexandrum), DPS has become a subject of intense research due to its potential use in chemoenzymatic and synthetic biology approaches for producing podophyllotoxin and its valuable derivatives, such as the anticancer drugs etoposide (B1684455) and teniposide. pnas.orgfrontiersin.orgfrontiersin.org

The catalytic action of Deoxypodophyllotoxin Synthase (DPS) involves the highly stereoselective conversion of the precursor (-)-yatein into deoxypodophyllotoxin. frontiersin.org This reaction is a regio- and stereospecific C-C bond formation that completes the tetracyclic core of the molecule. pnas.org The enzyme catalyzes the oxidative coupling between the aryl ring (B) and the benzylic carbon (C7') of yatein (B1682354) to form the cyclohexane (B81311) ring (C). pnas.org

Initial hypotheses suggested the mechanism might proceed through a sequence involving hydroxylation and subsequent dehydration to form a quinone methide-like intermediate that would trigger the C-C coupling. pnas.org However, more recent structural and mechanistic studies have disfavored this proposal of on-pathway benzylic hydroxylation. pnas.orgnih.gov The currently accepted mechanism suggests that the reaction is initiated by the abstraction of a hydrogen atom from the C7' position of yatein. pnas.orgnih.gov This is followed by the oxidation of the resulting benzylic radical to a carbocation. pnas.orgnih.gov This carbocation then serves as a key intermediate for a Friedel–Crafts-like ring closure, leading to the formation of the new C-C bond. pnas.org The final step involves deprotonation at the C6 position to restore the aromaticity of the B ring, yielding deoxypodophyllotoxin. pnas.orgresearchgate.net This entire process is carefully orchestrated within the enzyme's active site to ensure the correct stereochemical outcome.

Deoxypodophyllotoxin Synthase (DPS) is classified as a member of the iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenase superfamily. pnas.orgnih.gov This classification is based on its sequence similarity to other members of this family and its requirement for specific cofactors to catalyze the cyclization of yatein. frontiersin.org Fe/2OG enzymes are a large group of non-heme iron enzymes that typically catalyze oxidation reactions, including hydroxylations, desaturations, and, less commonly, C-C bond formations. pnas.orgnih.gov Like other enzymes in this class, DPS utilizes iron (Fe(II)) as a catalytic metal cofactor, and 2-oxoglutarate (2OG) and molecular oxygen as co-substrates to facilitate the oxidative cyclization. frontiersin.orgresearchgate.net The reaction involves the conversion of 2OG to succinate (B1194679) and CO2, which drives the formation of a high-valent iron(IV)-oxo species responsible for activating the substrate. nih.gov While many Fe/2OG enzymes perform hydroxylations, DPS exemplifies the catalytic versatility of this superfamily by channeling the reactive intermediate towards a complex carbon-carbon bond-forming cyclization. pnas.orgresearchgate.net

The catalytic activity and substrate specificity of Deoxypodophyllotoxin Synthase (DPS) are dictated by its three-dimensional structure. X-ray crystallography has revealed that DPS possesses the double-stranded β-helix (DSBH) fold, a characteristic feature of the Fe/2OG oxygenase superfamily, with the active site located at the top of this fold. frontiersin.org The iron cofactor is coordinated by a conserved 2-His-1-carboxylate facial triad (B1167595), specifically residues H184, D186, and H239 in DPS from Podophyllum hexandrum. frontiersin.org

Structural analysis of DPS in complex with its substrate, yatein, shows that the substrate adopts a distinct U-shaped conformation within the active site. pnas.orgresearchgate.net This conformation is crucial as it positions the C6 atom of the benzodioxole moiety (ring B) in close proximity to the C7' benzylic position of the pendant trimethoxyphenyl ring (ring E), facilitating the critical C-C bond formation. researchgate.netfrontiersin.org The specificity of the enzyme is further controlled by a network of interactions between the substrate and key amino acid residues in the active site. For instance, the lactone ring (D) of yatein interacts with the backbone N-H of residue K187, an interaction stabilized by a salt bridge between K187 and D224. researchgate.netfrontiersin.org The benzodioxole and trimethoxyphenyl rings are held in specific pockets, ensuring the correct orientation for the stereoselective reaction. researchgate.net Mutational studies have confirmed the importance of these residues for catalytic function. frontiersin.orgyork.ac.uk

| Residue | Proposed Function | Reference |

|---|---|---|

| H184, D186, H239 | Coordinate the active site iron(II) cofactor (2-His-1-carboxylate facial triad). | , frontiersin.org |

| H165 | Acts as a catalytic base for the final proton abstraction (rearomatization step). | researchgate.net, york.ac.uk, |

| K187 | Forms a hydrogen bond with the substrate's lactone carbonyl via its backbone amide, crucial for substrate binding and positioning. | researchgate.net, , frontiersin.org |

| D224 | Forms a salt bridge with K187, maintaining the proper orientation of K187 for substrate interaction. | researchgate.net, york.ac.uk, |

| T86, M167 | Form a binding pocket for the benzodioxole moiety (rings A and B) of yatein. | researchgate.net |

| L181, H184, V298, F290 | Form a binding pocket for the trimethoxyphenyl moiety (ring E) of yatein. | researchgate.net |

The formation of the crucial carbon-carbon bond by Deoxypodophyllotoxin Synthase (DPS) proceeds through a sophisticated mechanism involving a carbocation intermediate, a pathway that adds to the known repertoire of Fe/2OG enzyme chemistry. pnas.org This mechanism deviates from a previously proposed pathway involving benzylic hydroxylation. pnas.orgnih.gov Instead, evidence from structural studies, in vitro enzymatic assays with substrate analogs, and chemical model reactions strongly supports a hybrid radical-polar pathway. pnas.orgresearchgate.net

The catalytic cycle is believed to initiate with the abstraction of a hydrogen atom from the C7' benzylic position of the yatein substrate by the highly reactive Fe(IV)=O species. pnas.orgfrontiersin.org This generates a substrate radical and an Fe(III)-OH species. nih.gov Subsequently, the benzylic radical is oxidized to a carbocation at the C7' position. pnas.orgnih.gov This highly reactive carbocation is the key intermediate that triggers an intramolecular Friedel–Crafts-like alkylation, where the electron-rich C6 position of the aromatic ring B attacks the C7' carbocation. pnas.orgresearchgate.net This step forms the new C-C bond and closes the C ring of the tetracyclic core. pnas.org The reaction concludes with a deprotonation at the C6 position, likely facilitated by a basic residue such as H165, which restores the aromaticity of the B ring and releases the final product, deoxypodophyllotoxin. pnas.orgresearchgate.netfrontiersin.org The involvement of a substrate-based benzylic carbocation represents a significant finding, highlighting the mechanistic subtleties of natural product biosynthesis. pnas.orgresearchgate.net

Structural Basis of Catalytic Activity and Enzyme Specificity

Identification and Functional Analysis of Associated Biosynthetic Genes and Enzymes

The elucidation of the deoxypodophyllotoxin biosynthetic pathway has been significantly advanced by the identification and functional characterization of the genes and enzymes involved. Beyond Deoxypodophyllotoxin Synthase (DPS), several other enzymes are required to synthesize its precursor, yatein, from the monolignol coniferyl alcohol. nih.gov The complete pathway involves a series of enzymes including dirigent proteins (DIR), pinoresinol-lariciresinol reductases (PLR), secoisolariciresinol (B192356) dehydrogenases (SDH), cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs). frontiersin.org

For example, a multi-enzyme cascade has been successfully reconstituted in E. coli to convert (-)-matairesinol into (-)-deoxypodophyllotoxin, demonstrating the function of several of these enzymes in sequence. nih.govhhu.de This five-step biotransformation involved three plant cytochrome P450s and other enzymes, achieving a 98% yield. nih.govhhu.de The identification of these genes, primarily from medicinal plants like Sinopodophyllum hexandrum, has enabled the reconstitution of the pathway in heterologous hosts like Nicotiana benthamiana (tobacco) and E. coli, paving the way for the sustainable biotechnological production of deoxypodophyllotoxin and its derivatives. frontiersin.orgnih.govscispace.com

Transcriptome mining has emerged as a powerful and essential strategy for discovering the genes involved in the biosynthesis of specialized plant metabolites like deoxypodophyllotoxin. pnas.orgscispace.com This approach involves high-throughput sequencing of the messenger RNA (transcriptome) from a specific plant tissue or organ known to produce the compound of interest, followed by bioinformatic analysis to identify candidate genes. pakbs.org

This strategy was successfully employed in the mayapple, Sinopodophyllum hexandrum, to identify the full set of genes required for the biosynthesis of the etoposide aglycone, which includes deoxypodophyllotoxin as a key intermediate. pnas.orgscispace.com Researchers selected candidate genes based on sequence homology to known enzyme families (e.g., dioxygenases, reductases, P450s) and then functionally verified them through combinatorial expression in a heterologous host, Nicotiana benthamiana. frontiersin.orgscispace.com This led to the discovery of six previously unknown pathway enzymes, including the crucial Deoxypodophyllotoxin Synthase (DPS). scispace.com Similarly, transcriptome analysis in other plants, such as Linum album, has been used to identify genes like laccases, peroxidases, and dehydrogenases that are implicated in lignan biosynthesis. nih.gov Transcriptome mining of Podophyllum species has also been used to identify transcription factors (e.g., bZIP, MYB, WRKY) that may regulate the expression of these biosynthetic genes. nih.gov

| Gene/Enzyme Abbreviation | Enzyme Class | Function in Pathway | Reference |

|---|---|---|---|

| PLR | Pinoresinol-Lariciresinol Reductase | Reduces pinoresinol (B1678388) and lariciresinol (B1674508). | nih.gov, nih.gov |

| SDH | Secoisolariciresinol Dehydrogenase | Oxidizes secoisolariciresinol to matairesinol (B191791). | nih.gov, frontiersin.org |

| CYP719A23, CYP71CU1, CYP71BE54, CYP82D61 | Cytochrome P450 Monooxygenase | Catalyze various oxidation and ring formation steps. | researchgate.net, frontiersin.org |

| OMT1, OMT3 | O-Methyltransferase | Catalyze methylation steps. | researchgate.net, frontiersin.org |

| 2-ODD (DPS) | 2-Oxoglutarate/Fe(II)-Dependent Dioxygenase | Catalyzes the stereospecific cyclization of yatein to deoxypodophyllotoxin. | researchgate.net, scispace.com, frontiersin.org |

| LAC11 | Laccase | Implicated in lignan biosynthesis (oxidative coupling). | nih.gov |

Role of Pinoresinol-Lariciresinol Reductase (PLR)

Pinoresinol-lariciresinol reductase (PLR) is a pivotal enzyme class at the entry point of the lignan-specific biosynthetic branch. nih.govresearchgate.net Following the initial dimerization of two coniferyl alcohol molecules to form pinoresinol, PLR enzymes catalyze two consecutive reduction steps. researchgate.netk-state.edu The first reduction converts pinoresinol to lariciresinol, which is then further reduced to secoisolariciresinol. nih.govresearchgate.net These reactions are dependent on the cofactor NADPH. uniprot.org

| Characteristic | Description | Source |

|---|---|---|

| Function | Catalyzes the two-step reduction of pinoresinol to secoisolariciresinol via a lariciresinol intermediate. | nih.gov, researchgate.net |

| Cofactor | NADPH | uniprot.org |

| Significance | A key enzyme that channels phenylpropanoid metabolites into the lignan biosynthetic pathway. Its stereospecificity dictates the enantiomeric form of the resulting lignans (B1203133). | nih.gov, researchgate.net |

| Example Reaction | (+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol | uniprot.org |

Function of Secoisolariciresinol Dehydrogenase (SDH)

Secoisolariciresinol dehydrogenase (SDH) acts on the product of the PLR-catalyzed reaction, continuing the biosynthetic journey towards deoxypodophyllotoxin. nih.govthieme-connect.com This enzyme is responsible for the NAD+-dependent oxidative cyclization of (-)-secoisolariciresinol to form the dibenzylbutyrolactone lignan, (-)-matairesinol. nih.govrsc.org Matairesinol is a central intermediate in the biosynthesis of numerous lignans, including the precursors to podophyllotoxin. nih.gov

The catalytic mechanism of SDH is enantiospecific, exclusively converting the (-)-enantiomer of secoisolariciresinol. nih.govrsc.org Studies on SDH from Podophyllum peltatum have revealed a highly conserved catalytic triad of amino acids (Serine, Tyrosine, and Lysine) essential for its function. rsc.org The reaction proceeds with NAD+ binding first, followed by the substrate, (-)-secoisolariciresinol. rsc.org The elucidation of the SDH gene and its functional expression have been achieved from various sources, including Forsythia intermedia, Podophyllum peltatum, and even the endophytic fungus Phialocephala podophylli, highlighting its conserved role in this metabolic pathway. nih.govnih.govacademicjournals.org The unambiguous definition of this enzymatic step was a significant milestone in clarifying the complete biochemical pathway to secoisolariciresinol and matairesinol. nih.gov

| Characteristic | Description | Source |

|---|---|---|

| Function | Catalyzes the enantiospecific dehydrogenation (oxidative cyclization) of (-)-secoisolariciresinol to (-)-matairesinol. | nih.gov, rsc.org, nih.gov |

| Cofactor | NAD+ | nih.gov |

| Substrate Specificity | Highly specific for (-)-secoisolariciresinol. | rsc.org, nih.gov |

| Significance | Produces matairesinol, a key branching point intermediate for the synthesis of various aryltetralin lignans. | nih.gov |

Contributions of Cytochrome P450 Enzymes (e.g., CYP719A23, CYP71CU1)

The transformation from the relatively simple dibenzylbutyrolactone structure of matairesinol to the complex tetracyclic core of deoxypodophyllotoxin requires the action of several cytochrome P450 (CYP) monooxygenases. researchgate.netacs.org These enzymes are critical for introducing specific chemical modifications, such as hydroxylations and bridge formations. researchgate.netresearchgate.net

Two particularly important P450 enzymes in this pathway are CYP719A23 and CYP71CU1. researchgate.netuni-duesseldorf.de

CYP719A23 catalyzes the formation of a methylenedioxy bridge on the matairesinol molecule, converting it to pluviatolide (B1678902). researchgate.netacs.org This reaction is a crucial step in creating the characteristic ring structure found in many podophyllotoxin-type lignans. researchgate.net

CYP71CU1 is involved later in the pathway. After pluviatolide undergoes modifications by methyltransferases, CYP71CU1 performs a key hydroxylation reaction. acs.orgnih.gov Specifically, it hydroxylates (-)-5′-desmethoxy-yatein to produce (-)-5′-desmethyl-yatein. nih.gov This step is essential for setting up the subsequent methylation and cyclization reactions that lead to deoxypodophyllotoxin. acs.org

The discovery and characterization of these P450 enzymes were instrumental in piecing together the multi-step conversion of matairesinol to deoxypodophyllotoxin. acs.orgnih.gov

| Enzyme | Function | Substrate → Product | Source |

|---|---|---|---|

| CYP719A23 | Catalyzes the formation of a methylenedioxy bridge. | (-)-Matairesinol → (-)-Pluviatolide | researchgate.net, acs.org |

| CYP71CU1 | Catalyzes a hydroxylation reaction. | (-)-5′-Desmethoxy-yatein → (-)-5′-Desmethyl-yatein | acs.org, nih.gov |

Methyltransferases in Lignan Pathway Diversification (e.g., PhOMT3)

O-methyltransferases (OMTs) play a vital role in the diversification of lignan structures by catalyzing the methylation of hydroxyl groups. acs.orgresearchgate.net In the deoxypodophyllotoxin pathway, several OMTs, including PhOMT1 and PhOMT3 from Podophyllum hexandrum, are required to complete the synthesis from pluviatolide. acs.orgresearchgate.net

After the formation of pluviatolide by CYP719A23, the pathway proceeds through a series of methylation and hydroxylation steps. PhOMT3 is one of the key methyltransferases involved in this sequence. acs.orgresearchgate.net The combined action of these OMTs and the P450 enzyme CYP71CU1 ultimately leads to the formation of yatein. acs.orgnih.gov Yatein is the direct precursor that undergoes the final ring closure to form deoxypodophyllotoxin. researchgate.netnih.gov The specific and sequential action of these methyltransferases ensures the correct substitution pattern on the aromatic rings, which is critical for the activity of the final molecule and its derivatives. acs.org

Integration within the Phenylpropanoid Biosynthetic Pathway

The entire biosynthetic route to deoxypodophyllotoxin is deeply embedded within the broader phenylpropanoid pathway, which is a major source of secondary metabolites in plants. researchgate.netrsc.org This foundational pathway provides the essential building blocks for a vast array of compounds, including flavonoids, coumarins, and lignans. researchgate.netnih.gov

The process begins with the amino acid L-phenylalanine. researchgate.netrsc.org A series of three core enzymes converts phenylalanine into p-coumaroyl-CoA:

Phenylalanine Ammonia Lyase (PAL) : Deaminates phenylalanine to form cinnamate (B1238496). rsc.org

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamate to yield p-coumarate. rsc.org

4-coumarate:CoA Ligase (4CL) : Activates p-coumarate by ligating it to Coenzyme A, forming p-coumaroyl-CoA. rsc.org

From p-coumaroyl-CoA, further enzymatic steps involving hydroxylases, methyltransferases, and reductases lead to the production of monolignols, primarily coniferyl alcohol. researchgate.netacs.org Coniferyl alcohol serves as the direct precursor for the lignan pathway. acs.orgrsc.org Two molecules of coniferyl alcohol are coupled in a reaction mediated by dirigent proteins (DIR) and laccases to form pinoresinol, marking the entry point into the specific pathway that, through the actions of PLR, SDH, CYPs, and OMTs, culminates in the synthesis of deoxypodophyllotoxin. acs.orgresearchgate.net The regulation of the phenylpropanoid pathway, often controlled by master regulatory transcription factors like the MYB family, thus directly influences the flux of metabolites into the deoxypodophyllotoxin biosynthetic machinery. acs.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| (-)-5′-Desmethyl-yatein |

| (-)-5′-Desmethoxy-yatein |

| (-)-Deoxypodophyllotoxin |

| (-)-Matairesinol |

| (-)-Pluviatolide |

| (-)-Secoisolariciresinol |

| (+)-Lariciresinol |

| (+)-Pinoresinol |

| 4-coumarate:CoA Ligase |

| Cinnamate |

| Cinnamate 4-hydroxylase |

| Coniferyl alcohol |

| Coumarins |

| Deoxypodophyllotoxin |

| Flavonoids |

| L-phenylalanine |

| Lariciresinol |

| Matairesinol |

| p-coumarate |

| p-coumaroyl-CoA |

| Phenylalanine Ammonia Lyase |

| Pinoresinol |

| Pluviatolide |

| Podophyllotoxin |

| Secoisolariciresinol |

| Yatein |

Chemical and Chemoenzymatic Synthetic Approaches

Total Synthesis Strategies for Deoxypodophyllotoxin (B190956)

The total synthesis of deoxypodophyllotoxin presents considerable challenges due to its tetracyclic core and multiple stereocenters. Researchers have devised various strategies to construct this intricate architecture. One notable approach involves an intramolecular styryl Diels-Alder (ISDA) reaction to assemble the core structure. nih.gov This strategy is valued for its efficiency in forming two rings and a stereocenter in a single step. byu.edu

A total synthesis of racemic deoxypodophyllotoxin was accomplished in seven steps utilizing this ISDA reaction. nih.govbyu.edu This concise route highlights the utility of the ISDA reaction for building complex lignan (B3055560) natural products. byu.edu The key transformation involves a [4+2] cycloaddition followed by a nih.govnih.gov-hydrogen shift. nih.govbyu.edu Computational studies using density functional theory were employed to analyze the reaction mechanism, identifying a concerted Diels-Alder pathway. nih.gov Despite historical challenges associated with the ISDA reaction, such as slow reactivity and a problematic thermal nih.govnih.gov-hydrogen shift, successful conditions were developed for its application in the synthesis of deoxypodophyllotoxin. byu.edu

Other strategies often rely on the stereoselective formation of the C7-C8 bond or the C1-C7 bond as key steps in constructing the aryltetralin skeleton. nih.gov These approaches have been fundamental in developing methodologies for the synthesis of various lignan natural products.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful alternative, leveraging the high selectivity of enzymes to overcome difficult chemical transformations. This approach combines traditional organic synthesis with biocatalytic steps, often leading to more efficient and stereoselective routes to deoxypodophyllotoxin and related lignans (B1203133). nih.govchemrxiv.org

The complex stereochemistry of deoxypodophyllotoxin, with its three consecutive chiral centers, poses a significant hurdle for purely chemical methods. pnas.org Enzymes, particularly deoxypodophyllotoxin synthase (DPS), play a crucial role in controlling the stereochemical outcome of the synthesis. frontiersin.org DPS, a 2-oxoglutarate-dependent dioxygenase, catalyzes the stereoselective cyclization of the precursor (-)-yatein to form the tetracyclic core of deoxypodophyllotoxin with the correct stereochemistry. frontiersin.orgresearchgate.net This enzymatic step is highly specific, ensuring the formation of the desired diastereomer. nih.govchemrxiv.org The enzyme's active site architecture dictates the substrate positioning, which is a primary determinant for the regio- and stereospecificity of the C-C bond formation. pnas.org By incorporating this biocatalytic step, synthetic strategies can bypass the need for complex and often low-yielding stereocontrol methods required in traditional synthesis. nih.gov

A pivotal step in the chemoenzymatic synthesis of deoxypodophyllotoxin is the construction of the tetracyclic core via an enzymatic oxidative C-C coupling reaction. nih.govchemrxiv.org This key transformation is catalyzed by deoxypodophyllotoxin synthase (DPS), also referred to as 2-ODD-PH, which is a non-heme Fe(II)/2-oxoglutarate (2OG)-dependent oxygenase. nih.govnih.govnih.gov The enzyme facilitates the intramolecular cyclization of the lignan precursor, yatein (B1682354), to form deoxypodophyllotoxin. nih.gov

The mechanism of this reaction is a subject of detailed study. It is proposed to proceed through the abstraction of a hydrogen atom from the benzylic position of the precursor, followed by an oxidative C-C bond formation to close the C-ring. pnas.orgpnas.org Quantum mechanics/molecular mechanics (QM/MM) calculations have suggested a novel mechanism where CO2, a byproduct of the 2-oxoglutarate decarboxylation, may play a crucial role in preventing the formation of undesired hydroxylated byproducts. nih.govresearcher.life This biocatalytic cyclization is not only efficient but also highly diastereoselective, constructing the core of podophyllotoxin (B1678966) in excellent yield. nih.govchemrxiv.org

Table 1: Key Enzyme in Deoxypodophyllotoxin Synthesis

| Enzyme Name | Abbreviation | Enzyme Class | Precursor Substrate | Product | Key Transformation |

| Deoxypodophyllotoxin Synthase | DPS / 2-ODD-PH | Fe(II)/2-oxoglutarate-dependent oxygenase | (-)-Yatein | (-)-Deoxypodophyllotoxin | Stereospecific oxidative C-C coupling |

Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in the synthesis of deoxypodophyllotoxin. Chemoenzymatic approaches have proven particularly effective in this regard. The use of the enzyme deoxypodophyllotoxin synthase (DPS) is vital, as it catalyzes the C-C coupling reaction to form the tetracyclic core in a highly diastereoselective manner. nih.govchemrxiv.org This enzymatic transformation allows for the establishment of the correct relative stereochemistry at the newly formed chiral centers.

One powerful strategy establishes the absolute stereochemistry of the dibenzylbutyrolactone precursor early in the synthetic sequence. This enantiopure precursor is then subjected to the enzymatic cyclization, which proceeds with complete diastereoselectivity, yielding optically active deoxypodophyllotoxin. nih.govchemrxiv.org This method avoids the need for a kinetic resolution step later in the synthesis to separate enantiomers. nih.gov In contrast, another approach utilizes a biocatalytic kinetic resolution of a racemic precursor, which also provides access to the enantiopure target compound. nih.govnih.gov

The scalability of a synthetic route is crucial for its practical application. Chemoenzymatic strategies have demonstrated the potential for the gram-scale production of optically active (-)-deoxypodophyllotoxin. nih.govchemrxiv.org A key chemoenzymatic route, which features a biocatalytic C-C coupling as the final bond-forming step, has been successfully performed on a gram scale, providing the product in excellent isolated yield. nih.gov

Another approach that has achieved production at scale is the biocatalytic kinetic resolution of racemic dibenzylbutyrolactone precursors, which has been conducted on a 2-gram scale. researchgate.net Furthermore, metabolic engineering in plant chassis offers a promising avenue for large-scale production. By expressing the necessary biosynthetic genes from the mayapple plant in tobacco, researchers have achieved milligram-scale production of (-)-deoxypodophyllotoxin. acs.org This total biosynthesis approach in an engineered plant system yielded up to 4.3 mg/g of dry plant weight, from which high-purity product could be isolated. acs.org These advancements highlight the feasibility of producing significant quantities of this important pharmaceutical precursor.

Table 2: Comparison of Production Scales

| Synthesis Method | Scale Achieved | Key Feature | Reference |

| Chemoenzymatic Synthesis | Gram-scale | Biocatalytic C-C coupling of enantiopure precursor | nih.gov |

| Biocatalytic Kinetic Resolution | 2-gram scale | Enzymatic resolution of racemic precursor | researchgate.net |

| Total Biosynthesis in Tobacco | Milligram-scale (up to 4.3 mg/g) | Heterologous expression of 16 biosynthetic genes | acs.org |

Biocatalytic kinetic resolution is a powerful technique used in chemoenzymatic synthesis to separate enantiomers from a racemic mixture. This method has been successfully applied to the synthesis of deoxypodophyllotoxin. nih.govresearchgate.net The strategy involves the use of the enzyme 2-ODD-PH to selectively transform one enantiomer of a racemic dibenzylbutyrolactone precursor, leaving the other enantiomer unreacted. nih.govnih.gov

In one reported synthesis, a racemic mixture of a hydroxyyatein precursor was subjected to the 2-ODD-PH enzyme. nih.gov The enzyme selectively catalyzed an oxidative cyclization on one enantiomer to produce the corresponding aryltetralin lignan, while the other enantiomer was recovered. This approach allows for the preparation of enantiopure deoxypodophyllotoxin and its epimers. researchgate.net This kinetic resolution is notable as the same enzyme can be used for both stereodivergent biotransformations and kinetic resolutions, depending on the substrate's substitution pattern. researchgate.net

Substrate Scope and Derivatization Potential of Biocatalysts

The chemoenzymatic synthesis of deoxypodophyllotoxin and its analogues heavily relies on biocatalysts capable of performing complex and stereoselective transformations. A key enzyme in this field is a non-heme, Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD) from the plant Podophyllum hexandrum, commonly referred to as deoxypodophyllotoxin synthase (DPS) or 2-ODD-PH. researchgate.netnih.gov This enzyme naturally catalyzes the stereoselective, oxidative C-C bond formation that closes the tetracyclic core of deoxypodophyllotoxin from its precursor, (-)-yatein. frontiersin.org The synthetic utility of this enzymatic reaction is significant, as equivalent chemical routes often yield non-natural diastereomers like isodeoxypodophyllotoxin, which possess different biological activities. frontiersin.org

Research into the substrate scope of 2-ODD-PH has revealed its potential for creating a diverse range of polycyclic aryltetralin lignans. researchgate.netresearchgate.net The enzyme demonstrates a degree of promiscuity, accepting various non-natural derivatives and catalyzing different types of reactions depending on the substrate's structure. researchgate.netnih.gov This flexibility is crucial for its application in generating novel derivatives.

Enzyme Reactivity with Substrate Analogues

Studies have shown that the 2-ODD-PH enzyme can process substrates with modifications on the aromatic rings and variations in the stereochemistry of the dibenzylbutyrolactone core. nih.govresearchgate.net A pivotal finding is that the enzyme's catalytic function can be diverted from cyclization to hydroxylation based on the substrate's substitution pattern. nih.govresearchgate.net

When the enzyme is presented with racemic yatein (rac-2a), it acts on both enantiomers in an enantiodivergent manner. nih.gov It forms the new C-C bond with the same configuration regardless of the substrate enantiomer, resulting in the formation of two different diastereomers: the natural product (-)-deoxypodophyllotoxin and (+)-isodeoxypodophyllotoxin. nih.gov

However, modifications to the substrate can shift the reaction outcome entirely towards hydroxylation. For instance, when a substrate with the "natural" relative configuration but a hydroxyl group at the C7 position was used, the enzyme performed a hydroxylation at the benzylic C7' position instead of the expected ring closure. nih.govfrontiersin.org This indicates that the lactone moiety and the southern aromatic fragment are important for enzyme activity, while the northern aromatic moiety allows for several substituents in the meta and para positions. nih.gov Almost all tested substrates with a suitable configuration for cyclization but with altered substitution patterns yielded a hydroxylated product instead of the cyclized aryltetralin. nih.gov Only a substrate containing a methoxy (B1213986) group in the para position relative to the ring-closing site predominantly yielded the desired cyclized aryltetralin product. nih.gov

The derivatization potential of 2-ODD-PH is substantial. Its ability to perform stereoselective C-C bond formation on specific substrates and its alternative hydroxylating activity on others make it a versatile tool for synthetic biology. researchgate.netnih.gov This allows for the "tailoring" of the natural product structure to generate novel derivatives that may serve as precursors for new therapeutic agents. nih.govresearchgate.net Future structural and mutational studies on the enzyme are expected to provide insights that could allow for protein engineering, further expanding its substrate scope and enhancing its catalytic efficiency for targeted transformations. nih.govresearchgate.net

The table below summarizes the findings from substrate scope investigations of the 2-ODD-PH enzyme, detailing how alterations to the dibenzylbutyrolactone scaffold influence the reaction product.

Table 1: Substrate Scope of 2-ODD-PH Enzyme

| Substrate | Substrate Alteration from Yatein | Product(s) | Outcome | Reference(s) |

|---|---|---|---|---|

| rac-Yatein | Racemic mixture of the natural precursor | (-)-Deoxypodophyllotoxin & (+)-Isodeoxypodophyllotoxin | Enantiodivergent Cyclization | nih.gov |

| Substrate rac-2b | Mitsunobu inversion at C7-OH | Benzylic hydroxylated product (12b) | Enantioselective Kinetic Resolution & Hydroxylation | nih.gov |

| Substrate 2e | H instead of OMe at C4' | Hydroxylated product (12e) | Hydroxylation | nih.gov |

| Substrate 2f | OMe at C5' instead of C4' | Hydroxylated product (12f) | Hydroxylation | nih.gov |

| Substrate 2g | F instead of OMe at C4' | Hydroxylated product (12g) | Hydroxylation | nih.gov |

| Substrate 2h | Cl instead of OMe at C4' | Hydroxylated product (12h) | Hydroxylation | nih.gov |

| Substrate 2i | Br instead of OMe at C4' | Hydroxylated product (12i) | Hydroxylation | nih.gov |

| Substrate 2j | I instead of OMe at C4' | Hydroxylated product (12j) | Hydroxylation | nih.gov |

| Substrate 2k | Me instead of OMe at C4' | Hydroxylated product (12k) | Hydroxylation | nih.gov |

| Substrate 2l | OMe at C3' instead of C4' | Aryltetralin product (11l) & Hydroxylated product (12l) | Cyclization (Major) & Hydroxylation (Minor) | nih.gov |

Molecular Mechanisms of Action in Cellular Systems

Microtubule Dynamics Modulation

Deoxypodophyllotoxin (B190956) is classified as a microtubule-targeting agent that functions by destabilizing the microtubule network, a critical component of the cellular cytoskeleton. nih.govresearchgate.net This network, composed of polymerized α- and β-tubulin heterodimers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnsrrc.org.tw

Deoxypodophyllotoxin exerts its primary cytotoxic effect by directly interfering with the process of microtubule formation. nih.govresearchgate.net In vitro tubulin polymerization assays have demonstrated that DPT potently inhibits the assembly of tubulin subunits into microtubules. nih.gov This inhibitory action is dose-dependent and has been shown to be more potent than other well-known microtubule depolymerizing agents like vinblastine (B1199706) and its parent compound, podophyllotoxin (B1678966), with destabilizing effects observed at nanomolar concentrations. nih.govresearchgate.net By preventing polymerization, DPT effectively reduces the cellular pool of microtubules, which is a critical trigger for mitotic arrest and subsequent apoptosis. nih.gov

The mechanism underlying the inhibition of microtubule polymerization involves the direct binding of deoxypodophyllotoxin to tubulin. acs.orgnih.gov Specifically, DPT and other podophyllotoxin-like compounds interact with the colchicine (B1669291) binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin heterodimers. researchgate.netacs.orgnih.govmdpi.com The binding of DPT to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. nih.gov This interaction prevents the proper longitudinal association of tubulin dimers, thereby disrupting the dynamic equilibrium of the microtubule network and leading to its net depolymerization. nih.govamegroups.org

The dynamic assembly and disassembly of microtubules are indispensable for the formation of the mitotic spindle during the M phase of the cell cycle. nih.gov This intricate structure is responsible for the accurate segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, deoxypodophyllotoxin prevents the formation of a functional mitotic spindle. nih.govresearchgate.netamegroups.org The failure to form this crucial structure activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation. nih.gov This disruption ultimately leads to prolonged mitotic arrest, which is a common trigger for programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov

Direct Tubulin Binding and Interaction at the Colchicine Site

Cell Cycle Progression Modulation

The disruption of microtubule dynamics by deoxypodophyllotoxin has profound consequences on the regulation of the cell cycle, leading to a halt in cell division at a specific phase.

A hallmark of cellular response to deoxypodophyllotoxin treatment is the accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This G2/M arrest has been observed across a wide variety of human cancer cell lines, including those from cholangiocarcinoma, cervical cancer, glioblastoma, and esophageal squamous cell carcinoma. nih.govnih.govnih.govmdpi.com Flow cytometry analyses consistently show a dose- and time-dependent increase in the proportion of cells in the G2/M phase following exposure to DPT. nih.govnih.gov This arrest prevents the cells from completing mitosis and proceeding to cell division, thereby inhibiting proliferation. nih.gov

The induction of G2/M arrest by deoxypodophyllotoxin is mediated by the modulation of key proteins that govern the transition from the G2 phase to the M phase. The primary driver of entry into mitosis is the Maturation Promoting Factor (MPF), a complex composed of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2. nih.govmdpi.comjmb.or.kr

Research has shown that treatment with DPT leads to a significant downregulation in the expression levels of both Cyclin B1 and CDK1/Cdc2. nih.govnih.govmdpi.com The reduction of these essential components of the MPF complex prevents the cell from reaching the critical threshold of activity required to enter mitosis. nih.gov

Furthermore, the activity of the CDK1/Cyclin B1 complex is positively regulated by the phosphatase Cdc25C, which removes inhibitory phosphates from CDK1. nih.govnih.gov Studies in glioblastoma cells have demonstrated that deoxypodophyllotoxin decreases the expression of Cdc25C protein. nih.gov The downregulation of Cdc25C ensures that CDK1 remains in its inactive, phosphorylated state, further contributing to the block at the G2/M transition. nih.govnih.gov

Table 1: Effect of Deoxypodophyllotoxin on Cell Cycle Regulatory Proteins in Various Cancer Cell Lines

| Cell Line Type | Cancer Type | Effect on Cyclin B1 | Effect on CDK1/Cdc2 | Effect on Cdc25C | Reference |

|---|---|---|---|---|---|

| QBC939, RBE | Cholangiocarcinoma | Downregulation | Downregulation | Not Reported | nih.gov |

| KYSE 30, KYSE 450 | Esophageal Squamous Cell Carcinoma | Downregulation | Downregulation | Not Reported | mdpi.com |

| HCC827GR | Non-Small Cell Lung Cancer | Downregulation | Downregulation | Not Reported | jmb.or.kr |

| U-87 MG | Glioblastoma | Downregulation | Downregulation | Downregulation | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Deoxypodophyllotoxin (DPT) |

| Podophyllotoxin |

| Colchicine |

| Vinblastine |

| Paclitaxel |

| Etoposide (B1684455) |

| Teniposide |

| Combretastatin A-4 |

| Nocodazole |

| Myoseverin |

| α-tubulin |

| β-tubulin |

| Cyclin B1 |

| Cyclin-Dependent Kinase 1 (CDK1/Cdc2) |

| Cell division control protein 25 homolog C (Cdc25C) |

| p21 |

| p27 |

| p53 |

| Ataxia-telangiectasia mutated (ATM) kinase |

| Checkpoint Kinase 2 (Chk2) |

| B-cell lymphoma-2 (Bcl-2) |

| Bcl-2 associated X protein (Bax) |

| P-glycoprotein |

| Breast cancer resistance protein (BCRP) |

| Multidrug resistance-associated protein 2 (MRP2) |

| Epidermal growth factor receptor (EGFR) |

| AKT |

| GSK-3β |

| ERK |

| Cytochrome c |

| PARP |

| Bcl-xL |

| Methotrexate |

| 5-fluorouracil (B62378) |

| Doxorubicin (B1662922) |

| Cisplatin |

| Vincristine |

| Docetaxel |

| Ixabepilone |

| Cabazitaxel |

| Navelbine |

| Quercetin |

| Kaempferol |

| Superoxide dismutase (SOD) |

| Glutathione (GSH) |

Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

Deoxypodophyllotoxin (DPT) has been shown to modulate the expression of cyclin-dependent kinase inhibitors (CKIs), which are crucial regulators of cell cycle progression. mdpi.com Specifically, studies have highlighted the upregulation of p21 and p27 proteins following treatment with DPT. mdpi.comresearchgate.net These proteins belong to the CIP/KIP family of CKIs and act as brakes in the cell cycle by inhibiting the activity of cyclin-CDK complexes. mdpi.com

In esophageal squamous cell carcinoma (ESCC) cells, treatment with DPT led to a dose-dependent increase in the expression of both p21 and p27. mdpi.comresearchgate.net This upregulation is a key mechanism behind the observed G2/M phase cell cycle arrest induced by DPT in these cells. mdpi.comresearchgate.net The increased levels of p21 and p27 suppress the activity of cyclin B/cdc2, a complex essential for the G2 to M phase transition, thereby halting cell cycle progression. mdpi.com Similarly, in oral squamous cell carcinoma (OSCC) cells, DPT treatment resulted in a marked, dose-dependent enhancement of p21 expression. jmb.or.kr Research has also indicated that DPT can dramatically induce the expression of p21 (also known as WAF1/CIP1). nih.gov

The table below summarizes the observed effects of deoxypodophyllotoxin on cyclin-dependent kinase inhibitors in different cell lines.

| Cell Line | Effect on p21 | Effect on p27 | Reference |

| Esophageal Squamous Carcinoma (KYSE 30 and KYSE 450) | Upregulated | Upregulated | mdpi.com |

| Oral Squamous Carcinoma (HSC2 and HSC3) | Upregulated | Not Specified | jmb.or.kr |

| Endothelial Cells | Upregulated | Not Specified | nih.gov |

Apoptosis Induction Pathways

Deoxypodophyllotoxin is a potent inducer of apoptosis, or programmed cell death, through various interconnected pathways. Its ability to trigger apoptosis is a cornerstone of its anti-cancer properties. mdpi.comspandidos-publications.com

Activation of Intrinsic (Mitochondrial) Apoptotic Pathway

DPT primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This pathway is initiated by cellular stress and involves changes in the mitochondrial membrane. mdpi.com Treatment with DPT leads to a loss of mitochondrial membrane potential, a critical event that triggers the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comresearchgate.net This release is a point of no return for the cell, committing it to apoptosis. mdpi.com The released cytochrome c then interacts with other cytosolic proteins to form the apoptosome, which in turn activates the caspase cascade. mdpi.com

Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-xL, Mcl-1, Bim, Bak, Bad, Bik)

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim, Bik) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. mdpi.commdpi.com Deoxypodophyllotoxin modulates the expression of these proteins to favor apoptosis.

In colorectal cancer cells, DPT treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL. mdpi.comproquest.com This shift in the Bax/Bcl-xL ratio promotes the permeabilization of the mitochondrial outer membrane. mdpi.com Similarly, in cholangiocarcinoma cells, DPT treatment significantly increased the Bax/Bcl-2 ratio. spandidos-publications.com

Further studies in oral squamous cell carcinoma cells have shown that DPT treatment leads to increased expression of the pro-apoptotic proteins Bax, Bak, Bad, and Bik, while decreasing the expression of the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bim. jmb.or.krjmb.or.kr In gefitinib-resistant non-small cell lung cancer cells, DPT treatment resulted in a decrease in the expression of Bid, Bcl-xL, and Mcl-1, and an increase in the expression of Bad. jmb.or.kr

The following table summarizes the effects of deoxypodophyllotoxin on various Bcl-2 family proteins.

| Cell Line | Upregulated Proteins | Downregulated Proteins | Reference |

| Colorectal Cancer (HT29, DLD1, Caco2) | Bax | Bcl-xL | mdpi.com |

| Cholangiocarcinoma (QBC939, RBE) | Bax | Bcl-2 | spandidos-publications.com |

| Oral Squamous Carcinoma (HSC2, HSC3) | Bax, Bak, Bad, Bik | Mcl-1, Bim | jmb.or.krjmb.or.kr |

| Gefitinib-Resistant NSCLC (HCC827GR) | Bad | Bid, Bcl-xL, Mcl-1 | jmb.or.kr |

| Prostate Cancer (PC-3, LNCaP) | Bax | Bcl-2 | oncotarget.com |

Activation of Caspases (e.g., Caspase-3, Caspase-7, Caspase-8)

Caspases are a family of proteases that execute the process of apoptosis. mdpi.comnih.gov Deoxypodophyllotoxin has been shown to activate multiple caspases. mdpi.comjmb.or.kr The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, is a hallmark of DPT-induced apoptosis. mdpi.comnih.gov

In esophageal squamous cell carcinoma cells, DPT treatment leads to multi-caspase activation. mdpi.com Studies in cholangiocarcinoma cells have demonstrated the activation of caspase-3, caspase-8, and caspase-9. spandidos-publications.com In HeLa cells, DPT was found to activate caspases-3 and -7. nih.gov The activation of caspase-3, a key executioner caspase, has been observed across various cancer cell types, including colorectal, prostate, and gastric cancer, following DPT treatment. mdpi.comoncotarget.comnih.gov

Poly(ADP-ribose) Polymerase (PARP) Cleavage

A key substrate of activated caspase-3 and caspase-7 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Cleavage of PARP by these caspases is a well-established marker of apoptosis. nih.gov Treatment with deoxypodophyllotoxin consistently leads to the cleavage of PARP in various cancer cell lines. mdpi.commdpi.comjmb.or.krjmb.or.krnih.gov This cleavage event, resulting in an 89-kDa fragment, indicates the execution phase of apoptosis and is often observed in a dose- and time-dependent manner. jmb.or.krnih.gov

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. jmb.or.kroncotarget.com Deoxypodophyllotoxin has been shown to induce the generation of ROS, particularly from the mitochondria, which plays a significant role in its apoptotic effects. jmb.or.kroncotarget.comhud.ac.uk

In prostate cancer cells, DPT was found to significantly trigger mitochondrial ROS. oncotarget.com The production of these ROS is an important upstream event in DPT-induced apoptosis, as pretreatment with a ROS scavenger was shown to decrease apoptosis. oncotarget.com Similarly, in oral squamous cell carcinoma and gefitinib-resistant non-small cell lung cancer cells, DPT enhanced the production of mitochondrial ROS, and the use of a ROS scavenger attenuated the DPT-induced cell death. jmb.or.krjmb.or.krhud.ac.uk These findings indicate that ROS generation is a critical mechanism through which deoxypodophyllotoxin initiates and mediates apoptosis in cancer cells. jmb.or.kroncotarget.com

Modulation of Cellular Signaling Cascades

Deoxypodophyllotoxin exerts its biological effects by intervening in several crucial intracellular signaling pathways. Research has demonstrated its ability to simultaneously inhibit pro-survival pathways while activating stress-response pathways, leading to outcomes such as the induction of apoptosis in cancer cells. The primary signaling cascades affected by this compound include the PI3K/AKT pathway, the p38 MAPK pathway, and the receptor tyrosine kinase pathways for both the Epidermal Growth Factor Receptor (EGFR) and the MET receptor.

Inhibition of PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Deoxypodophyllotoxin has been shown to effectively suppress this pro-survival pathway in various cancer cell models. koreascience.krjmb.or.kr

Table 1: Research Findings on Deoxypodophyllotoxin's Inhibition of the PI3K/AKT Pathway

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| YD-10B, YD-38 | Oral Squamous Cell Carcinoma | DPT suppresses the PI3K/AKT signaling pathway, leading to apoptosis. Effects were reversed by AKT activator SC79. | koreascience.krnih.gov |

| U87MG, U251 | Human Glioblastoma | DPT inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway. | spandidos-publications.comspandidos-publications.comkoreascience.kr |

Activation of p38 MAPK Signaling Pathway

In contrast to its inhibitory effect on the PI3K/AKT pathway, deoxypodophyllotoxin actively promotes the p38 mitogen-activated protein kinase (MAPK) signaling pathway. koreascience.krjmb.or.kr The p38 MAPK cascade is a stress-activated pathway that plays a crucial role in orchestrating cellular responses to inflammatory cytokines and environmental stress, often leading to apoptosis or cell cycle arrest.

In oral squamous cell carcinoma cells, DPT was found to induce apoptosis by concurrently suppressing PI3K/AKT signaling and activating the p38 MAPK pathway. koreascience.krnih.govjmb.or.kr This activation is characterized by a significant increase in the phosphorylation of p38 MAPK. researchgate.net The activated p38 MAPK then contributes to the regulation of apoptotic proteins, tipping the cellular balance towards programmed cell death. koreascience.krnih.gov Research in dendritic cells (DCs) also showed that DPT treatment leads to a marked increase in the phosphorylation of p38, indicating its role in immune cell maturation and response. semanticscholar.org

Table 2: Research Findings on Deoxypodophyllotoxin's Activation of the p38 MAPK Pathway

| Cell Line | Cell Type | Key Findings | Reference(s) |

|---|---|---|---|

| YD-10B, YD-38 | Oral Squamous Cell Carcinoma | DPT activates the p38 MAPK signaling pathway, contributing to the induction of apoptosis. | koreascience.krnih.govjmb.or.kr |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, to promote cell growth and proliferation. Deoxypodophyllotoxin has been identified as a potent inhibitor of EGFR signaling. nih.govmdpi.comnih.govnih.gov

Experimental evidence has confirmed a direct physical interaction between deoxypodophyllotoxin and EGFR. mdpi.com Using DPT-conjugated sepharose beads in pull-down assays with lysates from esophageal squamous cell carcinoma (ESCC) and gefitinib-resistant non-small cell lung cancer (NSCLC) cells, researchers demonstrated that DPT directly binds to the EGFR protein. nih.govmdpi.comresearchgate.net Further investigation through ATP competition assays revealed that DPT interacts with the ATP-binding pocket of EGFR, acting as an ATP-competitive inhibitor. nih.govjmb.or.kr

By binding to the ATP pocket, deoxypodophyllotoxin effectively inhibits the intrinsic kinase activity of EGFR. nih.govmdpi.comresearchgate.net This suppression of EGFR kinase activity prevents the autophosphorylation of the receptor and the subsequent activation of its downstream signaling cascades. nih.govmdpi.com

Consequently, the phosphorylation levels of key downstream signaling molecules are significantly reduced. In both ESCC and NSCLC cells, DPT treatment leads to a decrease in the phosphorylation of EGFR itself, as well as its downstream effectors, including AKT, Glycogen Synthase Kinase-3β (GSK-3β), and Extracellular signal-regulated kinase (ERK). mdpi.comnih.govjmb.or.kr The inhibition of GSK-3β occurs via the suppression of the upstream AKT kinase, as active AKT typically phosphorylates and inactivates GSK-3β. mdpi.comresearchgate.net Similarly, the reduction in phosphorylated ERK (p-ERK) is a direct consequence of inhibiting the upstream EGFR-mediated pathway. nih.govmdpi.com This widespread suppression of pro-proliferative signaling contributes significantly to the compound's biological effects. mdpi.com

Interestingly, while most studies point to an inhibition of ERK phosphorylation, one study in prostate cancer cells noted an increase in p-ERK levels following DPT treatment. nih.gov This was linked to the induction of autophagy as a potential protective mechanism against DPT-induced apoptosis, suggesting that the effect of DPT on the ERK pathway may be context-dependent. nih.gov

Table 3: Research Findings on Deoxypodophyllotoxin's Inhibition of EGFR and Downstream Signaling

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| KYSE 30, KYSE 450 | Esophageal Squamous Cell Carcinoma | DPT directly binds to and inhibits EGFR kinase activity. | mdpi.comnih.govresearchgate.net |

| Suppresses phosphorylation of downstream kinases AKT, GSK-3β, and ERK. | mdpi.comnih.govresearchgate.net | ||

| HCC827GR | Gefitinib-Resistant Non-Small Cell Lung Cancer | DPT is an ATP-competitive inhibitor of EGFR, reducing its kinase activity. | nih.govnih.govjmb.or.krkoreascience.kr |

Direct Binding to EGFR

MET Receptor Tyrosine Kinase Inhibition

The MET receptor, also known as the hepatocyte growth factor receptor, is another critical receptor tyrosine kinase involved in cell growth, motility, and invasion. Its amplification is a known mechanism of resistance to EGFR inhibitors in cancers like NSCLC. nih.govresearchgate.net Deoxypodophyllotoxin has demonstrated the ability to simultaneously inhibit both EGFR and MET. nih.govnih.gov

Similar to its interaction with EGFR, DPT directly binds to the MET receptor. nih.gov This was confirmed through pull-down assays using lysates from gefitinib-resistant NSCLC cells. nih.govjmb.or.kr Molecular docking simulations and ATP competition assays have shown that DPT interacts with the ATP-binding site of MET, functioning as an ATP-competitive inhibitor. nih.govjmb.or.kr This binding effectively reduces the kinase activity of MET, leading to a decrease in its phosphorylation (p-MET) and the attenuation of its downstream signaling pathways. nih.govkoreascience.kr By dually targeting both EGFR and MET, deoxypodophyllotoxin presents a mechanism to potentially overcome certain forms of acquired resistance to targeted cancer therapies. nih.govkoreascience.kr

Table 4: Research Findings on Deoxypodophyllotoxin's Inhibition of the MET Receptor

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| HCC827GR | Gefitinib-Resistant Non-Small Cell Lung Cancer | DPT directly binds to the MET receptor in an ATP-competitive manner. | nih.govjmb.or.kr |

| DPT reduces MET kinase activity and suppresses the expression of p-MET. | nih.govnih.govkoreascience.kr |

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathway Modulation

Deoxypodophyllotoxin, deoxy isomer, also known as deoxypodophyllotoxin (DPT), has been identified as a modulator of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway, a critical regulator in cellular adaptation to low oxygen (hypoxic) conditions. oriprobe.comsemanticscholar.org In many solid tumors, the expression of HIF-1α is consistently elevated, which in turn promotes the upregulation of glycolytic enzymes to support rapid cancer cell proliferation. oriprobe.com Research demonstrates that deoxypodophyllotoxin can inhibit the growth of cancer cells, such as in non-small cell lung cancer (NSCLC), by targeting this HIF-1α-mediated metabolic pathway. oriprobe.comsemanticscholar.org The compound functions as an anticancer agent by promoting the degradation of HIF-1α, thereby reducing glycolysis and hindering tumor progression. nih.gov While deoxypodophyllotoxin was observed to decrease the protein levels of HIF-1α, it did not affect its mRNA levels, pointing towards a post-transcriptional regulatory mechanism. oriprobe.com

The mechanism by which deoxypodophyllotoxin reduces HIF-1α protein levels involves the ubiquitin-proteasome system. oriprobe.com Specifically, studies have shown that deoxypodophyllotoxin facilitates the degradation of HIF-1α through the action of the E3 ubiquitin ligase Parkin. oriprobe.comweizmann.ac.iloatext.com Treatment with deoxypodophyllotoxin increases the physical interaction between Parkin and HIF-1α in cancer cells. oriprobe.com This enhanced association leads to the ubiquitination of the HIF-1α protein, tagging it for degradation by the proteasome. oriprobe.com This Parkin-mediated protein degradation is a key step in how deoxypodophyllotoxin inhibits the HIF-1α signaling pathway in cancer cells. oriprobe.comsemanticscholar.orgthieme-connect.com

Experimental findings in NSCLC cells demonstrated that treatment with deoxypodophyllotoxin resulted in decreased glucose consumption and lactate (B86563) production. oriprobe.comsemanticscholar.org Furthermore, in vivo studies using A549 xenografts in mice showed that administration of deoxypodophyllotoxin significantly reduced tumor volume and weight, which correlated with decreased mRNA levels of GLUT1, LDHA, and HK2 in the tumor tissue. oriprobe.com

Table 1: Effect of Deoxypodophyllotoxin on Glycolytic Gene Expression in NSCLC Cells

| Gene Target | Cell Line | Effect of Deoxypodophyllotoxin Treatment | Reference |

|---|---|---|---|

| GLUT1 | A549 & SK-MES-1 | Significantly decreased mRNA levels | oriprobe.com |

| HK2 | A549 & SK-MES-1 | Significantly decreased mRNA levels | oriprobe.com |

| LDHA | A549 & SK-MES-1 | Significantly decreased mRNA levels | oriprobe.com |

Impact on HIF-1α Protein Degradation (e.g., via Parkin)

Activation of 5'-AMP-Activated Protein Kinase (AMPK)-Associated Pathways

Deoxypodophyllotoxin has been shown to activate 5'-AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. researchgate.netnih.gov AMPK acts as a metabolic switch, and its activation is increasingly recognized as a central regulatory event in the physiological development of tumor cells. researchgate.net In human umbilical vein endothelial cells (HUVECs), deoxypodophyllotoxin was found to promote cytoskeleton remodeling through the stimulation of AMPK. researchgate.net

The activation of AMPK by deoxypodophyllotoxin is mediated by the upstream kinase LKB1. researchgate.net Studies have demonstrated that in the presence of deoxypodophyllotoxin, the phosphorylation of both LKB1 and AMPK is induced. researchgate.net The knockdown of LKB1 using siRNA was shown to block the deoxypodophyllotoxin-mediated activation of AMPK, confirming that LKB1 is the upstream kinase responsible for this effect. researchgate.net This activation of the LKB1-AMPK signaling axis is a key part of the compound's mechanism of action, particularly in suppressing tumor vasculature. researchgate.net

Table 2: Research Findings on Deoxypodophyllotoxin's Molecular Mechanisms

| Pathway/Process | Key Finding | Experimental Model | Reference |

|---|---|---|---|

| HIF-1α Degradation | Promotes Parkin-mediated ubiquitination and degradation of HIF-1α protein. | Non-Small Cell Lung Cancer (NSCLC) cells | oriprobe.com |

| Glycolysis | Decreases glucose consumption, lactate production, and expression of GLUT1, HK2, LDHA. | NSCLC cells (A549, SK-MES-1) and A549 xenografts | oriprobe.com |

| AMPK Activation | Induces phosphorylation and activation of AMPK via the upstream kinase LKB1. | Human Umbilical Vein Endothelial Cells (HUVECs) | researchgate.net |

Effects on Other Cancer-Related Pathways (e.g., Epithelial-Mesenchymal Transition (EMT))

Information regarding the direct effects of deoxypodophyllotoxin on the Epithelial-Mesenchymal Transition (EMT) pathway is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Impact of Stereochemical Configuration on Biological Activity

The specific spatial arrangement of atoms, or stereochemistry, within the deoxypodophyllotoxin (B190956) molecule is a critical determinant of its biological function. ontosight.ai The molecule possesses several chiral centers, leading to various possible stereoisomers. The naturally occurring and most active isomer is the (5R, 5aR, 8aR)-isomer. ontosight.ai

The configuration of the lactone ring (Ring C) is particularly crucial. Deoxypodophyllotoxin features a trans-fused lactone ring, a configuration that is considered important for its enhanced biological activity. nih.gov A comparison with its diastereomer, deoxypicropodophyllotoxin, which possesses a cis-fused lactone ring, reveals that the latter has significantly lower antifeedant and insecticidal activities, highlighting the importance of the trans configuration for potency. nih.gov

Furthermore, the stereochemistry at the C-4 position influences activity. Studies on related podophyllotoxin (B1678966) derivatives show that the orientation of substituents at this position is a key factor. nih.gov Trapping of the intermediate benzylic cation during synthesis preferentially occurs from the sterically less hindered β-side, leading to the more stable and active configuration. cdnsciencepub.com While the configuration at C-4 is important, it is considered less critical than other stereochemical aspects for certain activities. nih.gov

Table 1: Impact of Stereoisomerism on Biological Activity

| Compound | Key Stereochemical Feature | Relative Biological Activity | Reference(s) |

|---|---|---|---|

| Deoxypodophyllotoxin | Trans-fused lactone ring (C/D rings) | High | nih.gov |

| Deoxypicropodophyllotoxin | Cis-fused lactone ring (C/D rings) | Low | nih.gov |

| Epipodophyllotoxin (B191179) | Epimerization at C-7 | Less potent tubulin depolymerization inhibitor, increased DNA-Topo II inhibition | nih.gov |

Role of Specific Structural Moieties and Substituents

The C-4 position on Ring C has been a primary focus for structural modification to enhance biological activity and develop new therapeutic agents. nih.gov SAR studies indicate that this position is tolerant of a variety of substituents, and modifications here can significantly modulate the compound's potency and even its mechanism of action. nih.govmdpi.com

Introducing bulky groups at the C-4 position has been shown to enhance cytotoxic activities. mdpi.com For instance, the introduction of amino, azido, and various amido groups has yielded derivatives with potent activity. nih.gov Specifically, 4-amino-4-deoxypodophyllotoxin and 4-azido-4-deoxypodophyllotoxin have demonstrated high inhibitory effects on the in vitro growth of cancer cells. nih.gov Furthermore, the substitution of the carbon at position 4 with a nitrogen atom, creating 4-aza-deoxypodophyllotoxin, resulted in a compound with antitumor activity equivalent to that of natural podophyllotoxin. nih.gov

For derivatives that act as topoisomerase II inhibitors, a substituent at the 4β-position is considered essential for anticancer activity. dovepress.comresearchgate.net This has led to the development of numerous analogues, including those with 4β-alkyl, 4β-amidomethyl, and 4β-aminoethyl groups, which have shown significant cytotoxicity. nih.gov

Table 2: Effect of C-4 Substituents on Activity

| C-4 Substituent | Resulting Compound Class | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Hydrogen (H) | Deoxypodophyllotoxin | Potent tubulin polymerization inhibitor | nih.gov |

| Amino group (-NH2) | 4-Amino-4-deoxypodophyllotoxin | High cytotoxic activity | nih.gov |

| Azido group (-N3) | 4-Azido-4-deoxypodophyllotoxin | High cytotoxic activity | nih.gov |

| Nitrogen (in-ring) | 4-Aza-deoxypodophyllotoxin | Maintained potent antitumor activity | nih.gov |

| Various bulky groups | C-4 substituted derivatives | Enhanced cytotoxic activities | mdpi.com |

The functionality at the C-7 position on Ring D also plays a role in the biological profile of these lignans (B1203133). In the parent compound, podophyllotoxin, a hydroxyl group is present at this position. The absence of this hydroxyl group, as in deoxypodophyllotoxin, does not lead to a significant loss of antitumor activity, because deoxypodophyllotoxin retains its ability to bind to tubulin and inhibit its polymerization. nih.gov